3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyridazine
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Overview
Description
3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyridazine is a chemical compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This particular compound features a piperidine ring substituted with a cyclohexylsulfonyl group and an oxygen atom linking it to the pyridazine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are often used as synthetic fragments for designing drugs .
Mode of Action
Piperidine derivatives have been found to exhibit a wide variety of biochemical and pharmacological properties . They are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Piperidine derivatives are known to interact with multiple biochemical pathways, influencing a wide range of biological activities .
Result of Action
Piperidine derivatives have been associated with a variety of biological activities, including potential anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyridazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Cyclohexylsulfonyl Group: The piperidine intermediate is then reacted with cyclohexylsulfonyl chloride under basic conditions to introduce the cyclohexylsulfonyl group.
Coupling with Pyridazine: The final step involves coupling the cyclohexylsulfonyl-substituted piperidine with a pyridazine derivative through an etherification reaction, typically using a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the pyridazine ring, leading to different reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridazine ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce different functional groups onto the pyridazine or piperidine rings.
Scientific Research Applications
3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyridazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridazine ring.
3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrazine: Similar structure but with a pyrazine ring instead of a pyridazine ring.
3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyridine: Similar structure but with a pyridine ring instead of a pyridazine ring.
Uniqueness
3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyridazine is unique due to its specific combination of a cyclohexylsulfonyl-substituted piperidine and a pyridazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(1-cyclohexylsulfonylpiperidin-3-yl)oxypyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c19-22(20,14-7-2-1-3-8-14)18-11-5-6-13(12-18)21-15-9-4-10-16-17-15/h4,9-10,13-14H,1-3,5-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLDFIDGPOGZNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CCCC(C2)OC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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